Benzyl 1,8-diazaspiro[4.6]undecane-8-carboxylate hcl
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Overview
Description
Benzyl 1,8-diazaspiro[4.6]undecane-8-carboxylate hydrochloride: is a synthetic compound with the molecular formula C17H25ClN2O2 and a molecular weight of 324.85 g/mol . This compound is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 1,8-diazaspiro[4.6]undecane-8-carboxylate hydrochloride typically involves the reaction of benzylamine with a spirocyclic lactam intermediate. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and the reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of Benzyl 1,8-diazaspiro[4.6]undecane-8-carboxylate hydrochloride may involve large-scale batch reactors. The process would include the purification of the final product through recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Benzyl 1,8-diazaspiro[4.6]undecane-8-carboxylate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the benzyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted spirocyclic compounds.
Scientific Research Applications
Benzyl 1,8-diazaspiro[4.6]undecane-8-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Benzyl 1,8-diazaspiro[4.6]undecane-8-carboxylate hydrochloride involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in the inhibition of protein synthesis and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 1,8-Diazaspiro[4.5]decane-7-carboxylate
- 1,8-Diazaspiro[4.6]undecane-7-carboxylate
- Benzyl 1,8-diazaspiro[4.5]decane-8-carboxylate
Uniqueness
Benzyl 1,8-diazaspiro[4.6]undecane-8-carboxylate hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C17H25ClN2O2 |
---|---|
Molecular Weight |
324.8 g/mol |
IUPAC Name |
benzyl 1,9-diazaspiro[4.6]undecane-9-carboxylate;hydrochloride |
InChI |
InChI=1S/C17H24N2O2.ClH/c20-16(21-14-15-6-2-1-3-7-15)19-12-5-9-17(10-13-19)8-4-11-18-17;/h1-3,6-7,18H,4-5,8-14H2;1H |
InChI Key |
SBWJDNLOQOAUJE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCCN(CC2)C(=O)OCC3=CC=CC=C3)NC1.Cl |
Origin of Product |
United States |
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